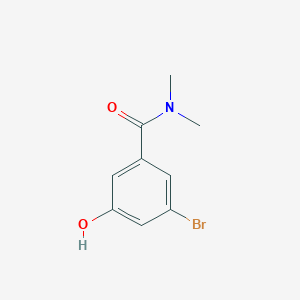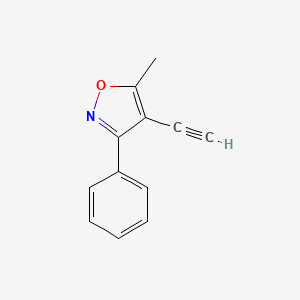
7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The initial step involves the cyclization of a suitable precursor to form the naphthyridine core. This can be achieved through a condensation reaction between a pyridine derivative and an appropriate aldehyde or ketone.
Benzylation: The next step involves the introduction of the benzyl group at the 7-position of the naphthyridine ring. This can be accomplished using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Reduction: The final step involves the reduction of the naphthyridine ring to form the tetrahydro derivative. This can be achieved using hydrogenation catalysts such as palladium on carbon under hydrogen gas.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding naphthyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives. Catalysts such as palladium on carbon are commonly used.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide are often employed.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium methoxide, sodium ethoxide
Major Products
Oxidation: Naphthyridine derivatives
Reduction: Fully saturated tetrahydro derivatives
Substitution: Functionalized naphthyridine derivatives
Aplicaciones Científicas De Investigación
7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-4-ol can be compared with other similar compounds in the naphthyridine family:
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one: Similar structure but differs in the position of the benzyl group and the presence of a ketone functional group.
7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one: Similar structure but contains a ketone functional group at the 2-position.
1,5-Naphthyridines: Differ in the arrangement of nitrogen atoms in the ring system, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H16N2O |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
7-benzyl-1,5,6,8-tetrahydro-1,7-naphthyridin-4-one |
InChI |
InChI=1S/C15H16N2O/c18-15-6-8-16-14-11-17(9-7-13(14)15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2,(H,16,18) |
Clave InChI |
CMRJIRLTBHLJTN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C(=O)C=CN2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















